(1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester

Purity Specification Procurement Benchmark Piperazine Intermediates

(1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester (CAS 183742-32-7) is a piperazine-based intermediate with molecular formula C₂₁H₂₆N₂O₂ and a molecular weight of 338.4 g/mol. It features a piperazine ring substituted with two benzyl protecting groups at N1 and N4, and a methyl ester-appended acetic acid side chain at C2.

Molecular Formula C21H26N2O2
Molecular Weight 338.4 g/mol
CAS No. 183742-32-7
Cat. No. B067225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester
CAS183742-32-7
Molecular FormulaC21H26N2O2
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCOC(=O)CC1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C21H26N2O2/c1-25-21(24)14-20-17-22(15-18-8-4-2-5-9-18)12-13-23(20)16-19-10-6-3-7-11-19/h2-11,20H,12-17H2,1H3
InChIKeyJCQKPXHKGNJTQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester (CAS 183742-32-7): Core Identity and Procurement Baseline


(1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester (CAS 183742-32-7) is a piperazine-based intermediate with molecular formula C₂₁H₂₆N₂O₂ and a molecular weight of 338.4 g/mol [1]. It features a piperazine ring substituted with two benzyl protecting groups at N1 and N4, and a methyl ester-appended acetic acid side chain at C2. This structural arrangement positions the compound as a protected, chiral building block for pharmaceutical synthesis, enabling selective N-deprotection while preserving the ester functionality for further derivatization. It is principally employed as a synthetic intermediate in patent-protected routes to APIs , rather than as a final active pharmaceutical ingredient itself.

Why In-Class Piperazine Intermediates Cannot Be Interchanged: The 1,4-Dibenzyl-2-acetate Differentiation


Within the family of N-benzylated piperazine intermediates, small structural variations produce disproportionate effects on downstream synthetic utility. Compounds such as 1,4-dibenzylpiperazine (CAS 103-47-9) [1] lack the C2 acetate arm required for further chain extension, and ethyl ester analogs (CAS 162510-50-1) carry a less labile ester group that retards selective hydrolysis relative to the methyl ester . The methyl ester of (1,4-dibenzyl-piperazin-2-yl)-acetic acid uniquely balances protecting-group stability with controlled reactivity: the N,N'-dibenzyl motif withstands a range of reaction conditions, while the methyl ester offers a predictable leaving group for nucleophilic acyl substitution, hydrolysis, or reduction—attributes that are not simultaneously replicated in the corresponding free acid, nitrile, or unsubstituted piperazine analogs.

Quantitative Differentiation of (1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester Against Its Closest Analogs


Purity Baseline: 97% vs. 95% Minimum Purity for the Free Acid Analog

Commercially, (1,4-dibenzyl-piperazin-2-yl)-acetic acid methyl ester is supplied with a minimum purity specification of 97% , whereas the corresponding free acid, 2-(1,4-dibenzylpiperazin-2-yl)acetic acid (CAS 2135331-35-8), is typically offered at 95% minimum purity . This 2-percentage-point purity differential is critical for multi-step syntheses where cumulative impurity carry-through can compromise downstream yield and purity.

Purity Specification Procurement Benchmark Piperazine Intermediates

Storage Stability Advantage: Ambient vs. Cold-Chain Requirement

The methyl ester (1,4-dibenzyl-piperazin-2-yl)-acetic acid methyl ester is stable under long-term storage at room temperature . In contrast, the free acid analog 2-(1,4-dibenzylpiperazin-2-yl)acetic acid requires sealed storage at 2–8 °C , imposing cold-chain logistics costs and risking degradation during ambient-temperature handling.

Storage Stability Logistics Procurement

Synthetic Versatility: Controlled Stepwise Deprotection as a Differentiator

A published hydrogenolytic debenzylation protocol uses (1,4-dibenzyl-piperazin-2-yl)-acetic acid methyl ester as the substrate: 40 mmol of the compound (13.7 g) in MeOH with 1N HCl and 10% Pd/C under 50 psi H₂ for 24 hours yields the fully N-debenzylated piperazine-2-acetic acid methyl ester . The methyl ester survives these conditions intact, whereas the corresponding free acid would require protection/deprotection cycling. This orthogonal stability of the ester function under reductive N-debenzylation conditions is a specific, experimentally demonstrated differentiation point that the free acid (risk of esterification side-reactions or decarboxylation on workup) and the acetonitrile analog (nitrile reduction competes with debenzylation) do not share [1].

Synthetic Intermediate Deprotection Strategy Orthogonal Reactivity

Patent-Cited Intermediate: Documented Use in IP-Protected API Syntheses

(1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester is explicitly cited as a synthetic intermediate in three pharmaceutical patents—WO2008/112900 A1 (ARYX THERAPEUTICS), EP1104754 A1 (DAIICHI PHARMACEUTICAL), and US2011/288069 A1 (ABBOTT LABORATORIES) —covering CNS-active dibenzo-oxazepines, piperazine-based GPCR modulators, and additional therapeutic candidates. The structurally closest analog, 2-(1,4-dibenzylpiperazin-2-yl)acetonitrile, is primarily associated with the synthesis of the anthelmintic candidate centperazine [1] and lacks the breadth of multi-target IP coverage seen for the methyl ester.

Patent-Backed Intermediate IP Strategy Pharmaceutical Synthesis

Physicochemical Property Profile: LogP and Rotatable Bond Metrics Versus Ethyl Ester Analog

The methyl ester has a predicted XLogP3 of 3.0 and 7 rotatable bonds [1], placing it in a favorable property range for a protected intermediate that must efficiently partition into organic phases during extractive workup while retaining adequate aqueous solubility for hydrogenation reactions. The ethyl ester analog (CAS 162510-50-1, C₂₂H₂₈N₂O₂, MW 352.5) adds one methylene unit, increasing molecular weight by ~14 Da and lipophilicity (estimated ΔlogP ~+0.5), which can reduce aqueous solubility during hydrogenation steps and complicate chromatographic purification.

Physicochemical Properties Drug-Likeness Intermediate Selection

Commercial Availability and Quality Documentation: Hazards Disclosure as a Procurement Efficiency Factor

(1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester is classified under GHS07 (Warning) with hazard statements H302-H315-H319-H335 (harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation) , and is not classified as a hazardous material for DOT/IATA transport . This moderate hazard profile facilitates procurement without the administrative burden associated with higher-acuity classified intermediates. In comparison, the free acid analog carries acute toxicity classification (Acute Tox. 2, H300: fatal if swallowed) per the REACH C&L inventory for structurally related N-substituted benzyl-piperazinyl compounds [1], escalating shipping restrictions and internal safety-handling requirements.

Procurement Readiness GHS Classification Quality Documentation

Procurement-Optimized Application Scenarios for (1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester


Multi-Step Medicinal Chemistry Library Synthesis Requiring Late-Stage Ester Diversification

For medicinal chemistry programs that require a piperazine-2-acetic acid scaffold with orthogonal protecting groups, this methyl ester is the preferred intermediate. Its room-temperature stability and 97%+ purity allow it to be stocked as a library building block, while the methyl ester survives hydrogenolytic N-debenzylation conditions that liberate the secondary amine for subsequent acylation, sulfonylation, or reductive amination . Procuring this specific compound eliminates the need for in-house esterification of the free acid (which consumes an extra synthetic step and introduces additional impurity streams).

Generic API Process Development Requiring Patent-Cited Intermediates

When developing a non-infringing process for a generic API that builds on piperazine-containing chemotypes, starting from a patent-cited intermediate with validated synthetic precedent in multiple patent families (WO2008/112900, EP1104754, US2011/288069) strengthens the regulatory and IP position. The documented use of this compound in three distinct pharmaceutical patent families, versus the narrower scope of the acetonitrile analog, provides procurement teams with a defensible justification for intermediate selection in regulatory filings.

High-Throughput Experimentation (HTE) Workflows with Ambient Storage Requirements

HTE platforms and automated synthesis workstations benefit from building blocks that are stable at room temperature. The methyl ester's ambient storage condition specification avoids the cold-chain logistics and thawing protocols required for the free acid analog (2–8 °C storage) , compatible with automated compound-management systems, and reduces the risk of dispensing errors caused by condensation or temperature gradients frequently encountered when handling refrigerated reagents in automated environments.

Contract Research and CDMO Projects with Stringent EH&S Compliance Thresholds

Contract research organizations (CROs) and contract development and manufacturing organizations (CDMOs) operating under harmonized GHS safety protocols favor intermediates with Warning-level rather than Danger-level acute toxicity classifications. The GHS07/H302 classification of this methyl ester , compared with the Acute Tox. 2 (H300 fatal) classification of structurally related free acid intermediates [1], allows CRO/CDMO partners to handle the compound under standard laboratory safety procedures without triggering specialized containment, monitoring, or insurance requirements—directly reducing project overhead costs.

Quote Request

Request a Quote for (1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.